Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)-
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Overview
Description
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- is a heterocyclic aromatic organic compound with the molecular formula C16H11N3O5 It is a derivative of oxazole, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position, especially in the presence of electron-donating groups.
Scientific Research Applications
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- can be compared with other similar compounds, such as:
- 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole
- 2-Chloro-4,5-bis(4-nitrophenyl)-1,3-oxazole
- 5-(4-Nitrophenyl)-1,3-oxazole
These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and reactivity. The presence of nitro groups in Oxazole, 2-methyl-4,5-bis(4-nitrophenyl)- enhances its electrophilic nature, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
88407-66-3 |
---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
2-methyl-4,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H11N3O5/c1-10-17-15(11-2-6-13(7-3-11)18(20)21)16(24-10)12-4-8-14(9-5-12)19(22)23/h2-9H,1H3 |
InChI Key |
QRCKKKSXAWAKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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